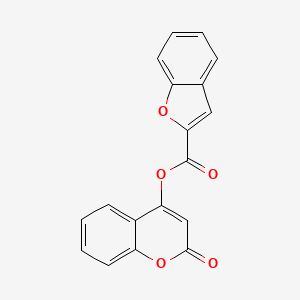
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as BDP-1, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of amides and has a molecular formula of C18H18BrNO2.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways and ion channels, which can affect the activity of neurons and other cells in the body. N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have both agonist and antagonist effects on the sigma-1 receptor, depending on the concentration and context of the experiment.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which can affect synaptic transmission and plasticity. N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide in lab experiments is its specificity for the sigma-1 receptor, which allows for the selective modulation of this protein without affecting other receptors or signaling pathways. However, one limitation of using N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide is its relatively low potency and affinity for the sigma-1 receptor compared to other sigma ligands. This may require the use of higher concentrations or longer exposure times to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide and its potential applications in scientific research. One direction is the development of more potent and selective sigma-1 receptor ligands based on the structure of N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide. Another direction is the investigation of the role of the sigma-1 receptor in various physiological and pathological processes, and the potential therapeutic implications of modulating this receptor. Additionally, the use of N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide as a tool compound in the study of other proteins and signaling pathways may also be explored.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 2-bromobenzamide with 2,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated and purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, mood regulation, and memory formation. N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide has been used as a tool compound to study the function of the sigma-1 receptor in these processes.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-12(2)15(9-11)20-10-16(19)18-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCSURTYFQMNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)

![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)

![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)

![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)
![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)


